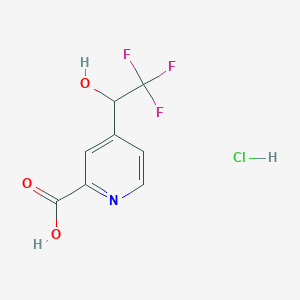
1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole is a fluorinated organic compound that features a pyrazole ring substituted with a tetrafluoroethyl group and a trimethylsilyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethane under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, facilitating nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkoxylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and unique electronic properties.
Wirkmechanismus
The mechanism by which 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trimethylsilyl group can be cleaved under physiological conditions, releasing the active pyrazole moiety, which can then modulate various biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(1,1,2,2-Tetrafluoroethyl)-1H-pyrazole
- 1-(Trimethylsilyl)-1H-pyrazole
- 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole
Uniqueness: 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole is unique due to the presence of both fluorinated and silylated groups, which confer high thermal stability and reactivity. This combination of properties is not commonly found in other similar compounds, making it particularly valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
trimethyl-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F4N2Si/c1-15(2,3)8(11,12)7(9,10)14-6-4-5-13-14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZOSFRKJMWFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(N1C=CC=N1)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F4N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)
![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)
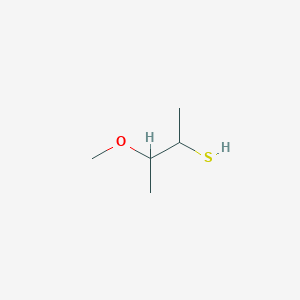
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B2771361.png)
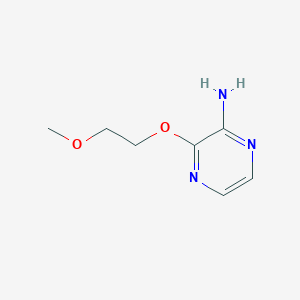
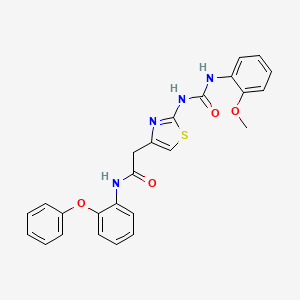
![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)
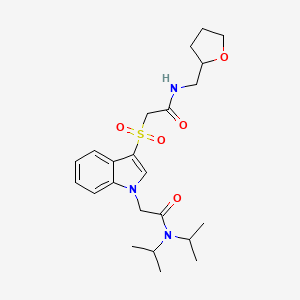
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)

![4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2771371.png)
